molecular formula C9H21N2O2+ B103232 N-Trimethyllysine CAS No. 19253-88-4

N-Trimethyllysine

Cat. No. B103232
CAS RN: 19253-88-4
M. Wt: 188.27 g/mol
InChI Key: MXNRLFUSFKVQSK-QMMMGPOBSA-O
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Description

N-Trimethyllysine is a derivative of the amino acid lysine, where the sidechain ammonium group has been methylated one or more times . It plays an important role in epigenetics, where the methylation of specific lysines of certain histones in a nucleosome alters the binding of the surrounding DNA to those histones, which in turn affects the expression of genes on that DNA . It is also involved in the generation of the pro-atherogenic metabolite trimethylamine-N-oxide (TMAO) by gut microbiota .


Synthesis Analysis

Trimethyllysine is involved in the carnitine biosynthesis . The review by Maas et al. covers biomolecular studies on the role of trimethyllysine in carnitine biosynthesis, different enzymatic reactions involved in the synthesis and removal of trimethyllysine .


Molecular Structure Analysis

N-Trimethyllysine is an alpha-amino acid with the L-configuration of the alpha-carbon atom . It has a molecular weight of 189.278 .


Chemical Reactions Analysis

Protein lysine methyltransferases and demethylases dynamically control protein lysine methylation, with each state of methylation changing the biophysical properties of lysine and the subsequent effect on protein function . The methylation reaction takes place via an S N 2 mechanism, resulting in a conversion of SAM into S-adenosylhomocysteine (SAH) .


Physical And Chemical Properties Analysis

Lysine, from which N-Trimethyllysine is derived, has characteristic biochemical and physical properties . The ε-amino group (pKa: 10.5) possesses lone-pair electrons and exists in the protonated form at the physiological pH (7.4), giving the ε-amine a formal charge of +1 and a polar character that positions the residue near solvent-exposed areas of the protein .

Scientific Research Applications

Cardiovascular Health and Acute Coronary Syndromes

Research has shown that N-Trimethyllysine (TML) is a precursor of the gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) and is associated with cardiovascular events. In a study involving patients with acute coronary syndromes, elevated plasma TML levels were linked to major adverse cardiac events and all-cause mortality, both in the short and long term (Li et al., 2019).

Role in Epigenetics and Carnitine Biosynthesis

TML is significant in epigenetic regulation and carnitine biosynthesis. It affects the biophysical properties of lysine in protein lysine methyltransferases and demethylases. Its role in histone modification and the subsequent impact on gene expression is particularly notable. Dysregulation of protein methylation involving TML is linked to various diseases, including cancer and genetic disorders (Maas et al., 2020).

Association with Stroke Outcomes

In the context of acute ischemic stroke, TML's role differs from its influence in coronary artery disease. Studies have explored its relationship with stroke outcomes, revealing that elevated TML levels might not be associated with major adverse cardiovascular events in stroke patients as strongly as in those with coronary artery disease (Schwedhelm et al., 2021).

Enzymatic Reactions and Molecular Characterization

TML's role in enzymatic reactions, specifically its hydroxylation in the carnitine biosynthesis pathway, has been studied. The characterization of ε-N-Trimethyllysine hydroxylase, the enzyme responsible for the conversion of TML in this pathway, provides insights into the biochemical mechanisms underlying carnitine production (Vaz et al., 2001).

Dietary Sources and Metabolic Profiles

TML can be introduced from dietary sources, particularly from vegetables. This finding challenges the previously held belief that mammals primarily produce TML endogenously for carnitine biosynthesis. The presence of TML in various foods suggests its potential role in dietary intake and metabolism (Servillo et al., 2014).

Analytical Techniques and Mass Spectrometry

Advancements in mass spectrometry have allowed for the detailed analysis of TML, particularly in the study of post-translational modifications of proteins. The identification of TML-specific ions assists in probing its role in protein functions and biological processes (Hirota et al., 2003).

Future Directions

While specific future directions for N-Trimethyllysine research are not explicitly mentioned in the retrieved papers, the role of N-Trimethyllysine in carnitine biosynthesis and its impact on epigenetic processes suggest potential areas for future exploration . Further studies could focus on understanding its role in disease processes, given its involvement in the generation of the pro-atherogenic metabolite TMAO .

properties

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/p+1/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNRLFUSFKVQSK-QMMMGPOBSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864878
Record name (5S)-5-Amino-5-carboxy-N,N,N-trimethyl-1-pentanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trimethyllysine

CAS RN

19253-88-4
Record name Trimethyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19253-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019253884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyllysine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S)-5-Amino-5-carboxy-N,N,N-trimethyl-1-pentanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGF0495O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
997
Citations
DW Horne, HP Broquist - Journal of Biological Chemistry, 1973 - ASBMB
… in Neurospora the biogenesis of carnitine derives from the amino acids lysine and methionine in which either free or bound lysine is successively methylated to give ε-N-trimethyllysine …
Number of citations: 90 www.jbc.org
N van Vlies, R Ofman, RJA Wanders… - The FEBS Journal, 2007 - Wiley Online Library
… 6-N-trimethyllysine dioxygenase, which converts 6-N-trimethyllysine to 3-hydroxy-6-N-trimethyllysine. … -6-N-trimethyllysine formation is limited by 6-N-trimethyllysine transport across the …
Number of citations: 26 febs.onlinelibrary.wiley.com
J Hirota, Y Satomi, K Yoshikawa… - … communications in mass …, 2003 - Wiley Online Library
ε‐N,N,N‐Trimethyllysine (K me3 ) is a component of a number of proteins and plays an important role in the expression of their biological functions. Trimethylation, which causes an …
V Tanphaichitr, HP Broquist - Journal of Biological Chemistry, 1973 - ASBMB
We have previously reported that weanling rats fed a 20% wheat gluten diet, limiting in lysine and containing no detectable carnitine, have significantly lower levels of carnitine in …
Number of citations: 172 www.jbc.org
CJ Rebouche, LJ Lehman, L Olson - The Journal of nutrition, 1986 - Elsevier
… Preliminary studies with standard compounds demonstrated that eN-trimethyllysine and eN-… of carnitine in rats given different levels of £-N-trimethyllysine (0.5-20 mg/d) orally. Urinary …
Number of citations: 81 www.sciencedirect.com
RJ DeLange, AN Glazer, EL Smith - Journal of Biological Chemistry, 1969 - ASBMB
Wheat germ cytochrome c contains 2 residues of ε-N-trimethyllysine (lysine betaine) at positions 72 and 86. Neurospora cytochrome c possesses this lysine derivative at Residue 72. No …
Number of citations: 188 www.jbc.org
CJ Rebouche, HP Broquist - Journal of bacteriology, 1976 - Am Soc Microbiol
… Lysine does not induce synthesis of the enzyme system in the wild-type strain 262, whereas both carnitine and epsilon-N-trimethyllysine repress its synthesis in strain 33933. …
Number of citations: 42 journals.asm.org
XS Li, S Obeid, Z Wang, BJ Hazen, L Li… - European heart …, 2019 - academic.oup.com
Aims Trimethyllysine (TML) serves as a nutrient precursor of the gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) and is associated with incident cardiovascular (CV) …
Number of citations: 79 academic.oup.com
LJ Lehman, AL Olson, CJ Rebouche - Analytical biochemistry, 1987 - Elsevier
… of ϵ-N-trimethyllysine in plasma and urine of four systemic carnitine deficiency patients and six normal subjects. Plasma ϵ-N-trimethyllysine … in urinary ϵ-N-trimethyllysine excretion was …
Number of citations: 17 www.sciencedirect.com
RJ DeLange, AN Glazer, EL Smith - Journal of Biological Chemistry, 1970 - ASBMB
Iso-I cytochrome c of Saccharomyces cerevisiae contains 1 residue of ε-N-trimethyllysine at … higher plant contains 2 residues of ε-N-trimethyllysine. This amino acid is completely absent …
Number of citations: 135 www.jbc.org

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